molecular formula C9H15N3 B163212 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 126052-25-3

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B163212
CAS No.: 126052-25-3
M. Wt: 165.24 g/mol
InChI Key: FSWUBMHGSRAQIY-UHFFFAOYSA-N
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Description

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C9H15N3

Scientific Research Applications

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, also known as Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-2-(1-methylethyl)- (9CI), is the Gαq protein . Gαq proteins are a type of G protein, which are involved in transmitting signals from certain stimuli outside a cell to its interior. They play a crucial role in many cellular processes .

Mode of Action

This compound interacts with its target, the Gαq proteins, by silencing them Key structural requirements for biological activity include a redox reactive thiol/disulfane substructure, an N-terminal basic amino group, a cyclohexylalanine moiety, and a bicyclic skeleton .

Biochemical Pathways

The silencing of Gαq proteins by this compound affects the intracellular signaling pathways initiated by G protein-coupled receptors (GPCRs) . GPCRs represent the largest family of cell-surface receptors in eukaryotes and their activation initiates a plethora of intracellular multistep signaling events .

Pharmacokinetics

It is known that the compound iscell-permeable , which suggests it can be absorbed and distributed within the body .

Result of Action

The result of the compound’s action is the inhibition of Gαq protein activity , which in turn affects the signaling pathways initiated by GPCRs . This can have various effects at the molecular and cellular level, depending on the specific pathway and cell type involved.

Action Environment

It is known that the compound exhibitscellular toxicity , which could potentially be influenced by factors such as the cellular environment and the presence of other compounds .

Future Directions

The future directions for “2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine” research could involve further exploration of the chemical space of Gαq inhibitors of the BIM chemotype . Additionally, the antifungal potential of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids, their ability to overcome itraconazole resistance, and their low toxicity indicate the possible use of that series of compounds in a therapeutic alternative for the treatment of sporotrichosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropylimidazole with 1,2-diaminopropane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the isopropyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems .

Properties

IUPAC Name

2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7(2)8-6-12-4-3-10-5-9(12)11-8/h6-7,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWUBMHGSRAQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN2CCNCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901194316
Record name 5,6,7,8-Tetrahydro-2-(1-methylethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126052-25-3
Record name 5,6,7,8-Tetrahydro-2-(1-methylethyl)imidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126052-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-2-(1-methylethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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